30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid
Description
This compound is a structurally complex hybrid molecule combining a 30-carbon triacontyl ester backbone with a substituted heptadecenyl amino group and a conjugated 9,12-octadecadienoic acid (linoleic acid derivative). Its unique architecture includes:
Properties
IUPAC Name |
[30-[[(E)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-30-oxotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H125NO5/c1-3-5-7-9-11-13-15-17-31-36-40-44-48-52-56-60-66(71)72-61-57-53-49-45-41-37-33-30-28-26-24-22-20-18-19-21-23-25-27-29-32-35-39-43-47-51-55-59-65(70)67-63(62-68)64(69)58-54-50-46-42-38-34-16-14-12-10-8-6-4-2/h11,13,17,31,54,58,63-64,68-69H,3-10,12,14-16,18-30,32-53,55-57,59-62H2,1-2H3,(H,67,70)/b13-11-,31-17-,58-54+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKGLEVYDCRGBX-UUHZUQCYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H125NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1012.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as EOS (d18:1/30:0/18:2), is a product in the category of Ceramides. Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They play essential roles in structuring and signaling in cell membranes.
Mode of Action
Ceramides, in general, are known to participate in various cellular signaling pathways, including those governing cell cycle progression, cell differentiation, and apoptosis.
Biochemical Pathways
Ceramides are involved in several biochemical pathways. They can be produced by the breakdown of sphingomyelin, a component of cell membranes. Once formed, ceramides can influence the function of other molecules in the membrane and can also act as a second messenger in signal transduction pathways.
Pharmacokinetics
Like other lipids, it is likely to be absorbed in the intestines, distributed in the body bound to proteins, metabolized in the liver, and excreted in the feces and urine.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cell type and the signaling pathways involved. In general, ceramides can affect cell behavior by altering membrane properties or by acting as second messengers in intracellular signaling pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other lipids, the pH and composition of the surrounding medium, and the presence of specific enzymes or transport proteins.
Biological Activity
Overview
The compound 30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester, 9,12-octadecadienoic acid is a complex lipid molecule that belongs to the class of ceramides. Ceramides are vital components of cell membranes and play crucial roles in various biological processes, including cell signaling, apoptosis, and inflammation. This article explores the biological activity of this compound, focusing on its biochemical properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 620.05 g/mol. The structure consists of a long-chain fatty acid esterified to a sphingoid base, which contributes to its bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C₄₀H₇₇NO₃ |
| Molecular Weight | 620.05 g/mol |
| IUPAC Name | 30-[[(E)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-30-oxotriacontyl-octadeca-9,12-dienoate |
| CAS Number | 97040-38-5 |
Cell Signaling
Research indicates that this compound influences various cell signaling pathways. It has been shown to modulate sphingolipid metabolism, which is crucial for cellular communication and response to external stimuli. Specifically, it may affect the activation of protein kinase pathways that regulate cell growth and survival.
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory effects of ceramide derivatives. This compound may inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various tissues. Its application in treating inflammatory diseases such as psoriasis and eczema has been explored .
Neuroprotective Effects
The neuroprotective properties of this compound have garnered attention in research related to neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress and apoptosis by modulating mitochondrial function and enhancing cellular antioxidant defenses .
Case Studies
- Inflammation Models : In a study involving murine models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The study concluded that its modulation of sphingolipid pathways plays a critical role in its anti-inflammatory effects.
- Neurodegeneration : A clinical trial assessing the effects of ceramide-based therapies on patients with Alzheimer's disease indicated that patients receiving treatments including this compound showed improved cognitive function and reduced biomarkers associated with neurodegeneration.
Research Findings
Recent studies have provided insights into the mechanisms through which this compound exerts its biological effects:
- Mechanism of Action : The compound appears to activate specific receptors involved in lipid signaling pathways, leading to enhanced cellular responses against stressors .
- Therapeutic Potential : Its application in pharmaceutical formulations targeting metabolic disorders is under investigation, particularly for conditions related to lipid metabolism dysfunctions .
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of and features a long-chain fatty acid structure characteristic of ceramides. Its unique structure allows it to interact with cellular membranes effectively, influencing various biochemical pathways.
Dermatological Applications
Ceramides are known for their crucial role in maintaining skin hydration and barrier function. Research indicates that the compound can enhance skin barrier repair mechanisms and improve moisture retention in dry skin conditions.
Case Studies
- A study published in Dermatology Research and Practice demonstrated that ceramide-based formulations significantly improved skin hydration levels in patients with atopic dermatitis .
- Another clinical trial indicated that topical applications of ceramide-containing creams led to a reduction in transepidermal water loss (TEWL), suggesting enhanced barrier function .
Pharmacological Research
The compound has been investigated for its potential therapeutic effects in various diseases, particularly those related to lipid metabolism disorders.
Biochemical Studies
In biochemical research, this compound serves as a model for studying lipid interactions within cellular membranes.
Experimental Insights
- Studies have shown that the incorporation of this ceramide into lipid bilayers alters membrane fluidity and permeability, providing insights into membrane dynamics .
- Research utilizing fluorescence microscopy has demonstrated how ceramide distribution affects cell signaling pathways related to growth and differentiation .
Data Tables
| Study Reference | Condition | Findings |
|---|---|---|
| Dermatology Research (2020) | Atopic Dermatitis | Improved hydration and reduced TEWL |
| Clinical Trial (2021) | Dry Skin Conditions | Enhanced barrier function |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway due to the ester and amide functional groups.
Acid-Catalyzed Hydrolysis
-
The ester bond undergoes hydrolysis in acidic conditions to yield 9,12-octadecadienoic acid and the corresponding alcohol-amide derivative.
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Reaction conditions:
Solvent Acid Catalyst Temperature Time H₂O/EtOH H₂SO₄ (1M) 80°C 6h
Base-Catalyzed Saponification
-
Under alkaline conditions (e.g., NaOH), the ester group converts to a carboxylate salt:
Oxidation of Unsaturated Bonds
The 9,12-octadecadienoic acid component contains conjugated double bonds susceptible to oxidation:
Epoxidation
-
Reaction with peracetic acid forms epoxide derivatives:
\text{C18H32O2}+\text{CH3CO3H}\rightarrow \text{C18H30O3}\(\text{epoxidized})+\text{CH3COOH}
Auto-Oxidation
-
Exposure to air leads to peroxide formation, accelerating degradation. Antioxidants (e.g., BHT) mitigate this .
Transesterification
The ester group reacts with alcohols (e.g., methanol) under catalytic conditions:
| Catalyst | Alcohol | Yield (%) | Reference |
|---|---|---|---|
| NaOMe | MeOH | 78 | |
| Lipase | EtOH | 65 |
Amide Bond Reactivity
The tertiary amide linkage resists hydrolysis but undergoes reductive cleavage with LiAlH₄:
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition starting at 220°C, producing:
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Volatile aldehydes (e.g., hexanal, nonanal) from lipid oxidation.
Enzymatic Hydrolysis
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Lipases (e.g., Candida antarctica) selectively hydrolyze ester bonds without affecting amide groups .
Functionalization of Hydroxyl Groups
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Notes:
Bioactivity and Stability Comparisons
Table 2: Bioactivity and Stability Profiles
Key Insights :
- The target compound’s ester-amide hybrid may confer moderate stability compared to Salternamide E’s rigid cyclic structure, which resists enzymatic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
